Crystal Polymorphism and Thermal Stability of BNA
The positional isomer N-benzyl-2-methyl-4-nitroaniline (BNA) exhibits well-characterized polymorphism with two distinct crystal forms: an orthorhombic phase and a monoclinic phase. DSC analysis reveals a monotropic phase transition of the monoclinic form at 362 K (89 °C), with the orthorhombic polymorph remaining stable over a wide temperature range [1]. This polymorph-dependent stability directly impacts crystal growth and device fabrication, and the observed behavior is driven by NH···O hydrogen bonding in the orthorhombic phase versus CH···O interactions in the monoclinic phase [1]. While no direct polymorph data exist for 22019-66-5, the distinct methyl substitution pattern is expected to alter hydrogen-bonding geometry and crystallization outcomes relative to BNA.
| Evidence Dimension | Crystal phase stability (monotropic transition temperature) |
|---|---|
| Target Compound Data | No published polymorph data available |
| Comparator Or Baseline | BNA (N-benzyl-2-methyl-4-nitroaniline): monoclinic → orthorhombic phase transition at 362 K |
| Quantified Difference | Not quantifiable for target compound; class inference only |
| Conditions | Differential scanning calorimetry (DSC); room temperature to above melting point |
Why This Matters
For applications requiring single-crystal growth (NLO devices, THz emitters), polymorphic behavior determines crystal quality, growth reproducibility, and thermal processing limits.
- [1] Piela, K., Turowska-Tyrk, I., Drozd, M., & Szostak, M. M. (2011). Polymorphism and cold crystallization in optically nonlinear N-benzyl-2-methyl-4-nitroaniline crystal studied by X-ray diffraction, calorimetry and Raman spectroscopy. Journal of Molecular Structure, 991(1-3), 42-49. View Source
